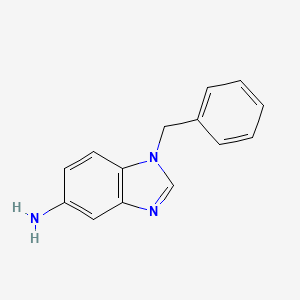

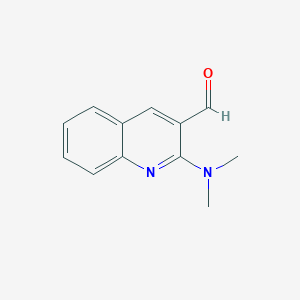

2-(5-甲基-1,3-苯并噁唑-2-基)苯胺

描述

Synthesis Analysis

The synthesis of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline derivatives often involves condensation reactions, where aromatic amines react with aldehydes in the presence of catalysts to form Schiff bases. For example, Jayanna et al. (2012) reported the synthesis of Schiff bases by condensing 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives with aromatic amines in methanol at room temperature (Jayanna, Vagdevi, Dharshan, & Kekuda, 2012). Similarly, Kostas et al. (1997) synthesized benzoxazasilepines by reacting o-lithio-N-(2-lithiooxyethyl)-N-methyl-aniline with dichlorodialkylsilanes, demonstrating the versatility in forming heterocyclic derivatives (Kostas, Screttas, Raptopoulou, & Terzis, 1997).

科学研究应用

抗肿瘤和抗菌活性

2-(5-甲基-1,3-苯并噁唑-2-基)苯胺: 衍生物已被合成并评估其在治疗癌症和细菌感染方面的潜力 . 这些化合物在抑制肿瘤细胞和细菌生长方面表现出令人鼓舞的结果,使其成为进一步药物开发和治疗应用的宝贵选择。

电子学

在电子学领域,苯并噁唑衍生物因其电学特性和在电子设备中的潜在用途而受到关注 . 搜索结果中没有详细说明其在电子学中的具体应用,但苯并噁唑的结构特性表明它们可能在有机半导体或电子材料中发挥作用。

医药

苯并噁唑衍生物,包括2-(5-甲基-1,3-苯并噁唑-2-基)苯胺,正在被研究其药学特性 . 它们因其抗真菌活性而受到特别关注,这可能导致开发出与伏立康唑等标准治疗方法一样有效的新型抗真菌药物,可以对抗黑曲霉等病原体 .

农业

在农业中,这些化合物因其抗真菌特性而受到关注,这些特性可以用来保护作物免受真菌病原体的侵害 . 抵抗黑曲霉等真菌的能力表明其在农业杀真菌剂方面具有潜在的应用价值。

材料科学

2-(5-甲基-1,3-苯并噁唑-2-基)苯胺的苯并噁唑核心在材料科学研究中具有重要意义。 虽然搜索结果中没有详细说明其在该领域的具体应用,但该化合物的结构特征可能有利于创造具有理想性能(如热稳定性或特定光学特性)的新材料 .

环境科学

环境科学研究可能会从苯并噁唑衍生物的抗真菌和抗菌特性中获益。 这些化合物可用于环境监测和修复工作,以控制各种生态系统中的微生物和真菌种群 .

分析化学

在分析化学中,苯并噁唑衍生物可用作各种测定中的标准品或试剂。 例如,它们可能参与MTT测定等测定,该测定根据线粒体酶活性测量细胞活力 .

作用机制

Target of Action

3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is a derivative of benzoxazole, a biologically important heterocyclic compound . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects . .

Mode of Action

Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities

Result of Action

3-(5-Methyl-1,3-benzoxazol-2-yl)aniline has been synthesized and assessed for its antitumor and antibacterial activities . Some derivatives of this compound have shown remarkable activity in both antitumor and antibacterial studies . .

生化分析

Biochemical Properties

3-(5-Methyl-1,3-benzoxazol-2-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . For instance, it has demonstrated significant inhibitory effects against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli . Additionally, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline interacts with fungal enzymes, inhibiting the growth of Candida albicans and Aspergillus niger . These interactions highlight the compound’s potential as an antimicrobial agent.

Cellular Effects

The effects of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline has been shown to induce apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways by interacting with key proteins involved in cell growth and survival. For example, it can inhibit the activity of kinases, leading to reduced phosphorylation of downstream targets and altered gene expression . These cellular effects underscore the potential of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline as an anticancer agent.

Molecular Mechanism

At the molecular level, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism. The compound’s ability to inhibit enzyme activity and modulate gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The effects of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline over time in laboratory settings have been studied extensively. This compound exhibits good stability under various conditions, making it suitable for long-term studies . It is subject to degradation over time, particularly under extreme pH and temperature conditions . In vitro studies have shown that prolonged exposure to 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline can lead to sustained inhibition of cell growth and function . In vivo studies have also demonstrated long-term effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects . At higher doses, it can cause adverse effects, including toxicity to normal cells . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing cellular metabolism and function . The compound’s involvement in metabolic pathways underscores its potential impact on cellular and systemic metabolism.

Transport and Distribution

The transport and distribution of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline within tissues, influencing its localization and activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline plays a significant role in its activity and function. This compound can localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline to these compartments, where it can exert its effects on cellular processes . For instance, localization to the nucleus allows the compound to interact with transcription factors and modulate gene expression . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

属性

IUPAC Name |

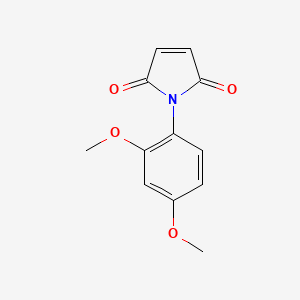

3-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMVUJGLTNKWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324995 | |

| Record name | 3-(5-methylbenzoxazol-2-yl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7509-65-1 | |

| Record name | NSC408151 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(5-methylbenzoxazol-2-yl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)

![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)